molecular formula C24H19N4NaO9S3 B12716268 7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt CAS No. 83027-48-9

7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt

Cat. No.: B12716268
CAS No.: 83027-48-9
M. Wt: 626.6 g/mol
InChI Key: GAHYRJXQULAXBC-UHFFFAOYSA-M
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Description

This compound, commonly known as Acid Red 1 or Food Red 10 (CAS No. 17095–24–8), is a synthetic azo dye characterized by a naphthalene backbone substituted with multiple functional groups . Its structure includes:

  • Azo linkage (–N=N–) between the naphthalene ring and a phenyl group.
  • Acetamido group (–NHCOCH₃) at position 5.
  • Hydroxy group (–OH) at position 2.
  • Phenylsulphonylamino sulphonyl group (–SO₂NHSO₂C₆H₅) at the ortho position of the phenylazo moiety.
  • Sodium sulphonate (–SO₃Na) at position 2.

Properties

CAS No.

83027-48-9

Molecular Formula

C24H19N4NaO9S3

Molecular Weight

626.6 g/mol

IUPAC Name

sodium;7-acetamido-3-[[2-(benzenesulfonylsulfamoyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C24H20N4O9S3.Na/c1-15(29)25-17-11-12-19-16(13-17)14-22(40(35,36)37)23(24(19)30)27-26-20-9-5-6-10-21(20)39(33,34)28-38(31,32)18-7-3-2-4-8-18;/h2-14,28,30H,1H3,(H,25,29)(H,35,36,37);/q;+1/p-1

InChI Key

GAHYRJXQULAXBC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Key Preparation Methods

Laboratory Synthesis

Laboratory-scale synthesis of this compound typically involves the following steps:

Step 1: Diazotization Reaction

The diazotization process is critical for forming the azo linkage:

  • Reactants :
    • A primary aromatic amine (e.g., sulfanilic acid derivative)
    • Sodium nitrite (NaNO$$_2$$)
    • Acidic medium (HCl or H$$2$$SO$$4$$)
  • Conditions :
    • Maintain the reaction temperature at 0–5°C to stabilize the diazonium salt.
  • Reaction :
    $$
    \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{H}2\text{O}
    $$
Step 2: Coupling Reaction

The diazonium salt is coupled with a naphthol derivative:

  • Reactants :
    • Diazonium salt from Step 1
    • Naphthol derivative (e.g., 7-acetamido-4-hydroxynaphthalene-2-sulphonic acid)
    • Alkaline medium (NaOH or Na$$2$$CO$$3$$)
  • Conditions :
    • pH maintained at 8–10 for optimal coupling.
  • Reaction :
    $$
    \text{Ar-N}_2^+ + \text{Naphthol} \rightarrow \text{Azo dye intermediate}
    $$
Step 3: Sulfonation and Phenylsulphonyl Substitution
  • Introduce phenylsulphonyl groups via sulfonation using chlorosulfonic acid or sulfur trioxide.
  • Neutralize with sodium hydroxide to form the sodium salt.
Purification

The product is purified by recrystallization from water or ethanol to remove impurities.

Industrial Synthesis

Industrial production follows similar steps but emphasizes scalability and automation for precision control.

Key Differences:
  • Reactors : Large-scale reactors with temperature and pH monitoring systems.
  • Automation : Automated dosing of reactants and continuous monitoring ensure consistent product quality.
  • Yield Optimization : Use of catalysts or surfactants to enhance reaction rates and yields.

Challenges in Synthesis

  • Maintaining the stability of diazonium salts at low temperatures.
  • Controlling side reactions during sulfonation.
  • Ensuring high purity levels for applications in biological systems.

Data Table: Reaction Parameters

Step Reactants Conditions Yield (%)
Diazotization Aromatic amine, NaNO$$_2$$, HCl 0–5°C ~90
Coupling Diazonium salt, naphthol derivative pH 8–10, room temp ~85
Sulfonation Chlorosulfonic acid Controlled heating ~80

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Sulfuric acid, chlorosulfonic acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Various sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Dye and Pigment Industry

7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is primarily used as a dye due to its vibrant color properties. It is utilized in:

  • Textile Dyeing : The compound is employed to impart color to fabrics, providing durability and resistance to fading.
  • Printing Inks : Its solubility and color stability make it suitable for use in various printing applications.

Biological Staining Techniques

In biological research, this compound serves as a vital reagent for:

  • Microscopy : It is used in staining techniques that enhance the visibility of cellular structures under a microscope.
  • Histology : The compound helps in differentiating tissue types based on color reactions.

Analytical Chemistry

The compound finds application as a pH indicator due to its ability to change color at specific pH levels. This property is useful in:

  • Colorimetric Analysis : It aids in determining the concentration of substances in solution based on color intensity.

Case Study 1: Textile Application

A study conducted on the use of this compound in textile dyeing demonstrated that fabrics dyed with 7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid exhibited excellent wash fastness and light fastness properties. The results indicated that the dye remained vibrant even after multiple washes, highlighting its suitability for commercial textile applications.

Case Study 2: Biological Staining

In another research project focused on histological techniques, the compound was used to stain tissue samples from various organisms. The study found that the staining provided clear differentiation between different tissue types, aiding in accurate diagnosis during pathological examinations.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group allows for electron delocalization, which contributes to its vibrant color. The sulfonic acid groups enhance solubility in water, making it suitable for aqueous applications.

Comparison with Similar Compounds

Physico-Chemical Properties (Table 1)

Property Value/Description
Molecular Formula C₂₄H₁₈N₄O₉S₃·2Na
Molecular Weight ~688.6 g/mol
Solubility Highly soluble in water
Applications Textile dye, food coloring (regulated)
Stability Sensitive to UV degradation

Structural Analogues in the Azo Dye Family

Reactive Scarlet F01–0439 (CAS No. 214362–06–8)
  • Structure : Contains two azo groups and sulfooxyethylsulfonyl reactive groups.
  • Key Differences :
    • Additional azo linkage enhances color intensity but reduces solubility.
    • Reactive groups (–O–SO₂–CH₂CH₂–OSO₃⁻) enable covalent bonding to cellulose fibers, improving washfastness compared to Acid Red 1 .
  • Applications : Primarily used in reactive dyeing of cotton.
Reactive Orange 131 (CAS No. 187026–95–5)
  • Structure: Features diamino-substituted benzene core with two azo groups and sulfooxyethylsulfonyl substituents.
  • Key Differences :
    • Lack of acetamido groups reduces steric hindrance, enhancing dye uptake.
    • Higher sulfonation (four –SO₃⁻ groups) increases solubility but may weaken binding to hydrophobic fabrics .
C.I. Acid Red 172 (CAS No. 61969-27-5)
  • Structure : Contains bromo and methylsulfonyl groups on the phenylazo moiety.
  • Key Differences :
    • Bromine substituent improves lightfastness but introduces toxicity concerns.
    • Methylsulfonyl group (–SO₂CH₃) reduces hydrophilicity compared to Acid Red 1 .

Functional Group Impact on Properties (Table 2)

Compound Key Substituents Solubility Lightfastness Application
Acid Red 1 (Target) Acetamido, –SO₃Na, –SO₂NHSO₂Ph High Moderate Textiles, food
Reactive Scarlet F01–0439 Dual azo, –O–SO₂–CH₂CH₂–OSO₃⁻ Moderate High Cotton dyeing
Reactive Orange 131 Diamino benzene, dual –SO₃⁻ Very High Moderate Polyester blends
C.I. Acid Red 172 Bromo, –SO₂CH₃ Low High Leather, paper

Performance in Textile Dyeing

  • Acid Red 1: Favored for silk and wool due to electrostatic interactions with amino groups. However, moderate lightfastness limits outdoor use .
  • Reactive Dyes (Scarlet/Orange) : Superior washfastness (>6 on ISO scale) due to covalent bonding, but require alkaline fixation conditions .
  • C.I. Acid Red 172 : Preferred for leather dyeing owing to hydrophobic interactions with collagen .

Biological Activity

7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt, also known as a sulfonated azo dye, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its bioactivity.

  • Molecular Formula : C24H20N4O9S3
  • Molecular Weight : 604.632 g/mol
  • CAS Number : Not specified in the search results but related to sulfanilic acid derivatives.

Biological Activities

The biological activities of this compound can be categorized into several areas:

1. Antioxidant Activity

Research indicates that sulfonated azo dyes exhibit significant antioxidant properties. The presence of hydroxyl and amino groups in the structure enhances the electron-donating ability, which is crucial for scavenging free radicals. A study demonstrated that similar compounds could reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage.

2. Antimicrobial Properties

Azo compounds have been reported to possess antimicrobial activity against various pathogens. In vitro studies have shown that related sulfonated azo dyes inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

3. Cytotoxic Effects

Cytotoxicity assessments reveal that certain azo compounds can induce apoptosis in cancer cell lines. For instance, studies have shown that these compounds can significantly reduce cell viability in human cancer cell lines, suggesting potential applications in cancer therapy.

4. Genotoxicity and Safety

While some studies indicate that sulfanilic acid derivatives are generally non-genotoxic, it is essential to evaluate the specific genotoxic potential of this compound through standardized assays such as the Ames test and micronucleus test. Preliminary assessments suggest low genotoxic risk; however, comprehensive toxicity profiles are necessary for conclusive safety evaluations.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antioxidant Study : A study on a structurally similar compound demonstrated a significant reduction in malondialdehyde (MDA) levels in rat liver tissues, indicating a strong antioxidant effect.
  • Antimicrobial Assay : A comparative study showed that a derivative of this compound exhibited higher antimicrobial activity than conventional antibiotics against resistant strains of bacteria.
  • Cytotoxicity Evaluation : In a recent experiment involving human breast cancer cells, the compound showed IC50 values comparable to established chemotherapeutic agents, highlighting its potential as an anti-cancer agent.

Research Findings Summary Table

Biological ActivityFindingsReferences
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialInhibition of E. coli and S. aureus growth
CytotoxicityInduced apoptosis in cancer cell lines
GenotoxicityGenerally non-genotoxic in preliminary tests

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how does its substitution pattern influence synthetic pathways?

  • Methodology : Synthesis typically involves diazo coupling reactions between aromatic amines and naphthalene derivatives. The acetamido and sulphonic acid groups require protection/deprotection steps to avoid side reactions. For example, sulphonation can be achieved using concentrated sulfuric acid under controlled temperatures (80–100°C), while azo coupling is performed in alkaline media (pH 8–10) at 0–5°C to stabilize the diazonium intermediate . The sodium salt form is obtained via neutralization with NaOH.
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization. The substitution pattern (e.g., acetamido at position 7) sterically hinders coupling at adjacent positions, necessitating precise stoichiometric ratios .

Q. How can solubility and stability be optimized for aqueous-phase spectroscopic studies?

  • Methodology : The sodium salt form enhances water solubility due to its ionic sulphonate groups. For UV-Vis or fluorescence studies, prepare solutions in deionized water (pH 7–9) to prevent aggregation. Stability tests under varying pH (3–12) and temperature (4–50°C) show optimal integrity at pH 7–8 and 25°C .
  • Troubleshooting : Use chelating agents (e.g., EDTA) to mitigate metal-ion-induced precipitation. Centrifuge samples at 10,000 rpm for 10 minutes before analysis to remove particulates .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and electronic properties of this azo compound?

  • Methodology : Employ density functional theory (DFT) with B3LYP/6-31G* basis sets to model azo bond formation and electron distribution. Quantum chemical software (e.g., Gaussian, ORCA) can predict λmax for UV-Vis spectra, validated against experimental data .
  • Case Study : Calculations reveal the azo group’s n→π* transition dominates absorption near 450 nm, with sulphonate groups reducing bandgap energy by 0.3–0.5 eV .

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved for structural validation?

  • Methodology :

  • NMR : Use D2O as solvent for <sup>1</sup>H NMR to suppress water peaks. Assign peaks via 2D COSY and HSQC, noting that the acetamido proton resonates at δ 2.1–2.3 ppm .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms the molecular ion [M–Na]<sup>−</sup> at m/z 652.057 (calc. 652.057) .
    • Data Reconciliation : Cross-validate with elemental analysis (C, H, N, S) and FT-IR (sulphonyl S=O stretch at 1170–1220 cm<sup>−1</sup>) .

Q. What are the mechanistic implications of the compound’s sulfonate groups in metal-ion binding or catalytic applications?

  • Methodology : Conduct titration experiments with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) using isothermal titration calorimetry (ITC) or fluorescence quenching. The sulphonate groups act as weak Lewis bases, forming labile complexes with Kd values in the micromolar range .
  • Advanced Insight : X-ray crystallography of metal complexes reveals bidentate binding via sulphonate oxygen and azo nitrogen, stabilizing square-planar geometries .

Experimental Design & Data Analysis

Q. How to design a kinetic study for azo bond reduction under bioreductive conditions?

  • Protocol :

Prepare anaerobic buffers (pH 5.5–7.4) with NADPH/glutathione as reducing agents.

Use stopped-flow spectrophotometry to monitor absorbance decay at λmax (450 nm).

Fit data to a pseudo-first-order model: ln(At/A0) = −kobst.

  • Critical Parameters : Maintain O2 < 1 ppm using gloveboxes. Control temperature (±0.1°C) to minimize rate variability .

Q. What chromatographic techniques are optimal for separating degradation byproducts?

  • Methodology : Use reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 60:40 over 30 min). Detect by diode array (200–600 nm). LC-MS/MS identifies byproducts via fragmentation patterns (e.g., loss of sulphonate groups at m/z 96) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight652.610 g/mol (calc.)
λmax (UV-Vis)450 ± 5 nm (H2O, pH 7)
Solubility in H2O>100 mg/mL (25°C)
pKa (Sulphonyl group)~1.2 (first), ~6.8 (second)

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